molecular formula C21H24N4O5 B11287146 Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate

Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-nitrophenyl)carbonyl]amino}benzoate

Cat. No.: B11287146
M. Wt: 412.4 g/mol
InChI Key: QCEXAUURCHVGJK-UHFFFAOYSA-N
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Description

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a piperazine ring, a nitrobenzamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Nitrobenzamide Intermediate: This step involves the nitration of a benzamide precursor, followed by reduction to form the nitrobenzamide.

    Piperazine Substitution: The ethylpiperazine group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Formation of the carboxylic acid from the ester.

    Substitution: Introduction of various functional groups onto the piperazine ring.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and receptor binding.

    Medicine: Exploration as a precursor in the development of pharmaceutical agents.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring is known to enhance binding affinity to certain biological targets, while the nitrobenzamide group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(4-METHYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE: Similar structure with a methyl group instead of an ethyl group on the piperazine ring.

    METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-AMINOBENZAMIDO)BENZOATE: Similar structure with an amino group instead of a nitro group on the benzamide.

Uniqueness

METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(4-NITROBENZAMIDO)BENZOATE is unique due to the specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring may influence its binding affinity and selectivity towards certain biological targets, while the nitro group can participate in specific chemical reactions.

Properties

Molecular Formula

C21H24N4O5

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C21H24N4O5/c1-3-23-10-12-24(13-11-23)19-9-6-16(21(27)30-2)14-18(19)22-20(26)15-4-7-17(8-5-15)25(28)29/h4-9,14H,3,10-13H2,1-2H3,(H,22,26)

InChI Key

QCEXAUURCHVGJK-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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